![molecular formula C14H22N2O B2601820 N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine CAS No. 2197901-93-0](/img/structure/B2601820.png)
N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine
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Description
Scientific Research Applications
Catalytic Activities and Metal Complexes Formation
N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine, due to its complex structure, finds application in the synthesis of various metal complexes, demonstrating significant catalytic activities. For instance, research conducted by Deeken et al. (2006) highlights the synthesis of group 10 amido compounds through stoichiometric-deficient lithiation of related aminopyridines and subsequent reaction with palladium chloride complexes. These complexes were shown to be effective as Suzuki cross-coupling catalysts, activating aryl chlorides in a "phosphine-free" catalyst system, pointing towards the efficiency of such compounds in catalyzing polymerization processes (Deeken et al., 2006).
Biomass-based Alcohol Amination
The amination of biomass-based alcohols into amines, which are key intermediates in the chemical industry, is another significant application. The work by Pera‐Titus and Shi (2014) explores direct alcohol amination, highlighting the potential of such compounds in sustainable chemistry. This process, yielding water as the main byproduct, indicates the compound's role in the environmentally friendly synthesis of organic amines, which are crucial in various industrial applications (Pera‐Titus & Shi, 2014).
Fluorescence Enhancement in Chemical Probes
The modification of aminostilbenes with N-phenyl substitutions, as studied by Yang et al. (2002), shows that the introduction of N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine like structures leads to fluorescence enhancement. This "amino conjugation effect" results in more planar ground-state geometry, higher fluorescence quantum yields, and reduced photoisomerization. Such properties are highly desirable in the development of fluorescent chemical probes for biological and material sciences (Yang et al., 2002).
Synthesis of Heterocyclic Compounds
In the realm of organic synthesis, N,N-dimethyl-4-[(6-methylpyridin-2-yl)oxy]cyclohexan-1-amine and its derivatives play a crucial role in the synthesis of heterocyclic compounds. The research conducted by Majumdar and Samanta (2001) exemplifies the synthesis of unusual heterocycles through aza-Claisen rearrangement, demonstrating the compound's utility in generating structurally diverse and biologically significant molecules (Majumdar & Samanta, 2001).
properties
IUPAC Name |
N,N-dimethyl-4-(6-methylpyridin-2-yl)oxycyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11-5-4-6-14(15-11)17-13-9-7-12(8-10-13)16(2)3/h4-6,12-13H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFOLBBXGHGLGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCC(CC2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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